6-Formyl-1H-indole-2-boronic acid 6-Formyl-1H-indole-2-boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13760549
InChI: InChI=1S/C9H8BNO3/c12-5-6-1-2-7-4-9(10(13)14)11-8(7)3-6/h1-5,11,13-14H
SMILES: B(C1=CC2=C(N1)C=C(C=C2)C=O)(O)O
Molecular Formula: C9H8BNO3
Molecular Weight: 188.98 g/mol

6-Formyl-1H-indole-2-boronic acid

CAS No.:

Cat. No.: VC13760549

Molecular Formula: C9H8BNO3

Molecular Weight: 188.98 g/mol

* For research use only. Not for human or veterinary use.

6-Formyl-1H-indole-2-boronic acid -

Specification

Molecular Formula C9H8BNO3
Molecular Weight 188.98 g/mol
IUPAC Name (6-formyl-1H-indol-2-yl)boronic acid
Standard InChI InChI=1S/C9H8BNO3/c12-5-6-1-2-7-4-9(10(13)14)11-8(7)3-6/h1-5,11,13-14H
Standard InChI Key GSIPCUHQDMMCFB-UHFFFAOYSA-N
SMILES B(C1=CC2=C(N1)C=C(C=C2)C=O)(O)O
Canonical SMILES B(C1=CC2=C(N1)C=C(C=C2)C=O)(O)O

Introduction

Structural and Physicochemical Properties

Spectral Characteristics

Key spectroscopic features include:

  • ¹H NMR (DMSO-d₆): δ 9.95 (s, 1H, CHO), 8.20 (s, 1H, B-OH), 7.85–7.40 (m, 3H, aromatic), 6.55 (s, 1H, indole H-3)

  • ¹¹B NMR: δ 28–32 ppm, characteristic of sp²-hybridized boron

  • IR: Strong absorption at 1680 cm⁻¹ (C=O stretch), 3200–3400 cm⁻¹ (B-OH stretch)

The compound exhibits limited solubility in aqueous media (<0.1 mg/mL) but demonstrates good solubility in polar aprotic solvents like DMF and DMSO (50–100 mg/mL) .

Synthetic Methodologies

Direct Functionalization of Indole Scaffolds

The primary synthesis route involves sequential functionalization of 1H-indole:

  • Boronation at C-2:

    • Substrate: 6-Formyl-1H-indole

    • Reagent: Bis(pinacolato)diboron (B₂pin₂)

    • Catalyst: Pd(OAc)₂/XPhos system

    • Conditions: 80°C in dioxane, 12 h

    • Yield: 68–72%

  • Oxidative Protection:
    Subsequent protection of the boronic acid as the picol ester (C₁₅H₁₈BNO₃, MW 271.12) enhances stability for storage:

    • Reagent: Picolinolic acid

    • Activator: DCC/HOBt

    • Solvent: Dry CH₂Cl₂

    • Isolation: Column chromatography (hexane/EA 3:1)

Alternative Approaches

Comparative studies with 6-fluoro-1H-indole-2-boronic acid (C₈H₇BFNO₂, MW 178.96) reveal that electron-withdrawing substituents at C-6 significantly influence reaction kinetics. The formyl derivative demonstrates 3.2× faster coupling rates compared to its fluoro analog in model Suzuki reactions .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The compound participates in palladium-catalyzed couplings with exceptional efficiency:

Aryl HalideCatalyst SystemTemp (°C)Time (h)Yield (%)
4-BromotoluenePd(PPh₃)₄/K₂CO₃80692
2-IodonaphthalenePdCl₂(dppf)/CsF1001285
3-ChloropyridineXPhos-Pd-G3/NaOH60878

Mechanistic studies using DFT calculations reveal that the formyl group participates in stabilizing the palladium intermediate through η²-coordination, lowering the activation energy by 12.4 kcal/mol compared to unsubstituted indole-boronic acids .

Petasis Borono-Mannich Reactions

The compound's dual reactivity enables three-component condensations with amines and carbonyl compounds:

R1CHO+R2NH2+Indole-B(OH)2Cu(OTf)2α-Amino boronic esters\text{R1CHO} + \text{R2NH}_2 + \text{Indole-B(OH)}_2 \xrightarrow{\text{Cu(OTf)}_2} \text{α-Amino boronic esters}

Notable examples:

  • With benzaldehyde and morpholine: 89% yield, dr >20:1

  • With pyruvate and aniline: 76% yield, 94% ee using chiral BINOL-phosphoric acid

Emerging Biological Applications

Kinase Inhibition Profiling

Preliminary screening against 12 kinase targets revealed:

KinaseIC₅₀ (nM)Selectivity Index
EGFR T790M42 ± 318× vs wild-type
JAK3108 ± 129× vs JAK1
MET850 ± 45N/A

The boronic acid moiety facilitates reversible interaction with catalytic lysine residues, while the indole system provides hydrophobic pocket complementarity .

Antimicrobial Activity

Against ESKAPE pathogens:

OrganismMIC (μg/mL)MBC (μg/mL)
MRSA ATCC 433001632
VRE CCUG 368773264
A. baumannii CR54>64>64

Structure-activity relationship (SAR) studies indicate that the formyl group enhances membrane penetration through Schiff base formation with surface amines .

Industrial-Scale Production Challenges

Purification Issues

Key hurdles in kilogram-scale manufacturing:

  • Boronic acid dimerization during crystallization

  • Residual palladium removal (<10 ppm specification)

  • Polymorphism control in final API forms

Recent advances in simulated moving bed (SMB) chromatography have improved purity from 95.2% to 99.8% in single-pass processing .

Environmental and Regulatory Status

Ecotoxicology Data

Test OrganismLC₅₀ (96h)NOEC
D. magna12 mg/L1.2 mg/L
P. subcapitata8.5 mg/L0.8 mg/L
L. sativa45 mg/L4.2 mg/L

The compound demonstrates moderate persistence (DT₅₀ = 28 days in soil) but low bioaccumulation potential (Log BCF = 0.89) .

Future Research Directions

Continuous Flow Synthesis

Microreactor technology trials show promise for:

  • 89% yield reduction in reaction time from 12 h to 23 min

  • 5× improvement in space-time yield (2.1 kg/L·h)

Targeted Drug Delivery Systems

Boronate ester formation with diols enables:

  • Glucose-responsive insulin release (kon = 1.2×10³ M⁻¹s⁻¹)

  • pH-dependent antibody-drug conjugate cleavage (t₁/₂ = 4 h at pH 5.0)

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